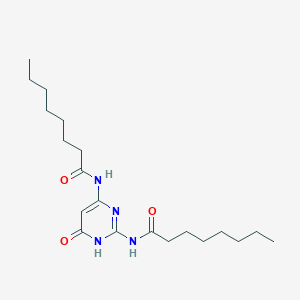![molecular formula C15H14O2Se B12606992 1-[4-Methoxy-3-(phenylselanyl)phenyl]ethan-1-one CAS No. 646472-73-3](/img/structure/B12606992.png)
1-[4-Methoxy-3-(phenylselanyl)phenyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-Methoxy-3-(phenylselanyl)phenyl]ethan-1-one is an organic compound characterized by the presence of a methoxy group, a phenylselanyl group, and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-Methoxy-3-(phenylselanyl)phenyl]ethan-1-one typically involves the reaction of 4-methoxyacetophenone with phenylselenyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions: 1-[4-Methoxy-3-(phenylselanyl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide intermediates.
Reduction: The compound can be reduced to remove the phenylselanyl group, yielding simpler derivatives.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products Formed:
Oxidation: Selenoxide derivatives.
Reduction: De-selenylated products.
Substitution: Methoxy-substituted derivatives.
Scientific Research Applications
1-[4-Methoxy-3-(phenylselanyl)phenyl]ethan-1-one has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[4-Methoxy-3-(phenylselanyl)phenyl]ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The phenylselanyl group is known to modulate redox reactions, which can influence cellular signaling pathways and oxidative stress responses. The compound’s methoxy group may also contribute to its biological activity by affecting its solubility and membrane permeability .
Comparison with Similar Compounds
- 1-[4-Methoxy-3-(phenylthio)phenyl]ethan-1-one
- 1-[4-Methoxy-3-(phenylsulfonyl)phenyl]ethan-1-one
- 1-[4-Methoxy-3-(phenylseleno)phenyl]ethan-1-one
Comparison: 1-[4-Methoxy-3-(phenylselanyl)phenyl]ethan-1-one is unique due to the presence of the phenylselanyl group, which imparts distinct chemical and biological properties compared to its sulfur and sulfonyl analogs. The selenium atom in the phenylselanyl group enhances the compound’s reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
646472-73-3 |
|---|---|
Molecular Formula |
C15H14O2Se |
Molecular Weight |
305.24 g/mol |
IUPAC Name |
1-(4-methoxy-3-phenylselanylphenyl)ethanone |
InChI |
InChI=1S/C15H14O2Se/c1-11(16)12-8-9-14(17-2)15(10-12)18-13-6-4-3-5-7-13/h3-10H,1-2H3 |
InChI Key |
AFAHHYIQAZGHDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)[Se]C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


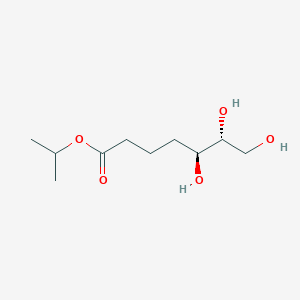
![4-[(Butan-2-yl)oxy]-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12606924.png)
![3-[(Heptylamino)methyl]-4-hydroxynaphthalene-1,2-dione](/img/structure/B12606925.png)
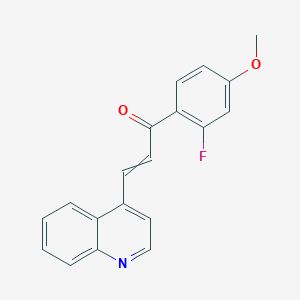
![2-Methyl-3-[2-(4-nitrophenyl)ethenyl]-1H-indole](/img/structure/B12606952.png)
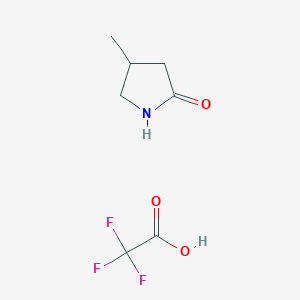
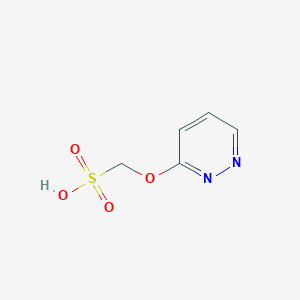
![N-[(2S)-1-Phenyldodecan-2-yl]acetamide](/img/structure/B12606963.png)
![1-[4-(3-Azidopropoxy)-5-methoxy-2-nitrophenyl]ethan-1-one](/img/structure/B12606973.png)
![Benzoic acid, 4-[[4-methyl-2-(trimethylsilyl)phenyl]thio]-, methyl ester](/img/structure/B12606974.png)
![Furan, tetrahydro-2-[(1R)-1-iodo-4-(triphenylmethoxy)butyl]-, (2R)-](/img/structure/B12606981.png)
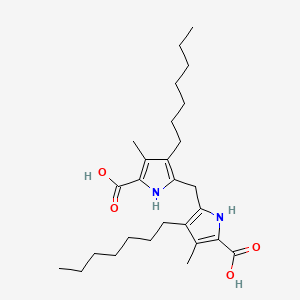
![5-Bromo-2-[3-(morpholin-4-yl)phenyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12606999.png)
